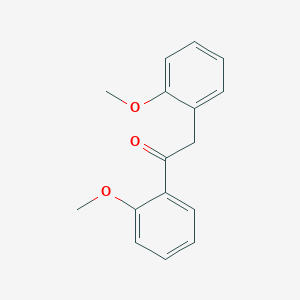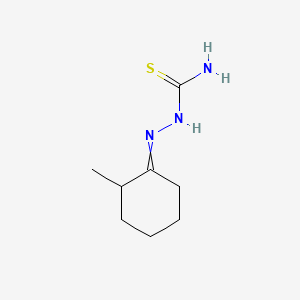
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine-1-carbothioamide group attached to a 2-methylcyclohexylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-methylcyclohexanone with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine-1-carbothioamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease progression.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments, demonstrating significant efficiency in reducing corrosion rates
Wirkmechanismus
The mechanism of action of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects such as apoptosis induction in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base derivative used as a corrosion inhibitor and studied for its bioactive properties.
Carbazole hydrazine-carbothioamide derivatives: Known for their antioxidant, anticancer, and antimicrobial activities.
Uniqueness
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexylidene moiety provides steric hindrance, influencing its interaction with molecular targets and enhancing its stability in various applications.
Eigenschaften
CAS-Nummer |
56324-61-9 |
|---|---|
Molekularformel |
C8H15N3S |
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
[(2-methylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C8H15N3S/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12) |
InChI-Schlüssel |
OVLKCVUMOSOVAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



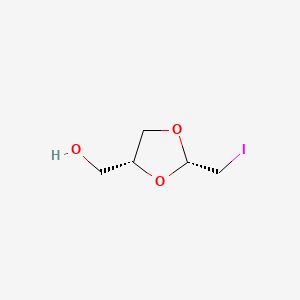
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
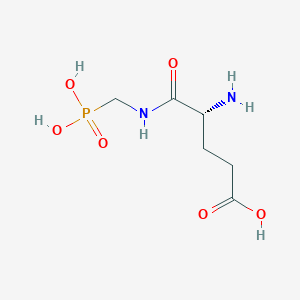
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)


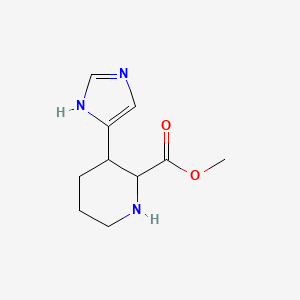
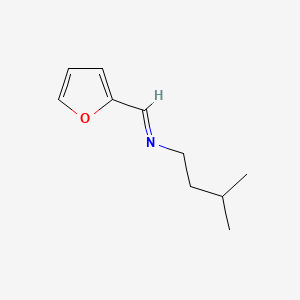
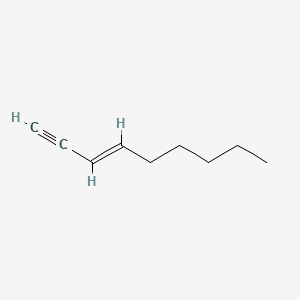
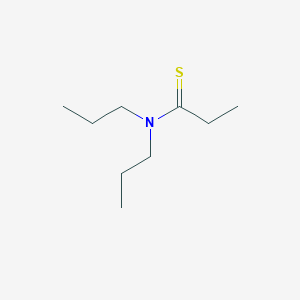
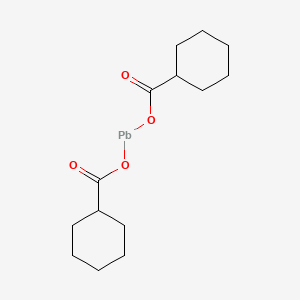
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
